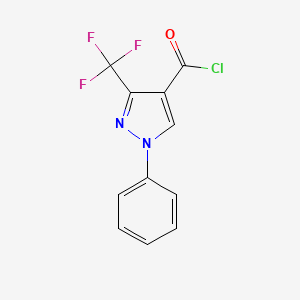
1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride
描述
1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have found applications in various fields, including medicine, agriculture, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride typically involves the condensation of 1,3-diketones with arylhydrazines. This reaction is often catalyzed by transition metals or conducted under photoredox conditions . The reaction conditions may vary, but common solvents include ethanol and dimethylformamide (DMF), and the reactions are usually carried out at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficiency and safety of the production process .
化学反应分析
Types of Reactions
1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the carbonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of bases like triethylamine.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted pyrazoles, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
科学研究应用
1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to bind to the ubiquinone-binding site of mitochondrial complex II, interrupting electron transport and ATP production in fungi . This disruption leads to the inhibition of fungal growth and proliferation .
相似化合物的比较
Similar Compounds
1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide: Similar structure but with an amide group instead of a carbonyl chloride.
1-Methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide: Contains a methyl group at the 1-position.
Uniqueness
1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .
生物活性
1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride is a compound belonging to the pyrazole family, characterized by its five-membered heterocyclic structure. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.
Target Enzymes
this compound is known to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain. This inhibition disrupts critical biochemical pathways such as the citric acid cycle and electron transport chain, ultimately affecting ATP production in cells.
Biochemical Pathways
The compound's interaction with SDH leads to decreased energy production, which can result in cellular apoptosis. Additionally, it may influence various signaling pathways and gene expressions involved in inflammation and cancer progression .
Biological Activities
-
Antimicrobial Activity
Pyrazole derivatives, including this compound, have shown promising antimicrobial properties. In vitro studies suggest that this compound exhibits significant activity against various bacterial strains . -
Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory responses. It has been evaluated for its potential as an anti-inflammatory agent, demonstrating efficacy comparable to standard treatments like diclofenac sodium . -
Anticancer Potential
The inhibition of SDH by this compound could contribute to its anticancer properties. By disrupting energy metabolism in cancer cells, it may enhance the effectiveness of existing chemotherapeutic agents .
Table 1: Summary of Biological Activities
Notable Research Findings
- A study highlighted that pyrazole derivatives exhibit selective COX-2 inhibition with a selectivity index significantly higher than traditional NSAIDs, indicating their potential in treating inflammatory diseases .
- Another investigation into similar compounds revealed promising results in reducing tumor growth in animal models, suggesting a pathway for future cancer therapies .
属性
IUPAC Name |
1-phenyl-3-(trifluoromethyl)pyrazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O/c12-10(18)8-6-17(7-4-2-1-3-5-7)16-9(8)11(13,14)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXFSBNPITUHPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















